N-2-Ethylhexanoylimidazole
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Overview
Description
2-Ethyl-1-(1H-imidazol-1-yl)hexan-1-one is a chemical compound with the molecular formula C11H18N2O. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological and chemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-(1H-imidazol-1-yl)hexan-1-one typically involves the reaction of 2-ethylhexanone with imidazole under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the imidazole, followed by nucleophilic substitution with 2-ethylhexanone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of 2-Ethyl-1-(1H-imidazol-1-yl)hexan-1-one may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-(1H-imidazol-1-yl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted imidazole compounds.
Scientific Research Applications
2-Ethyl-1-(1H-imidazol-1-yl)hexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-(1H-imidazol-1-yl)hexan-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-Imidazol-1-yl)ethanone
- 2-(1H-Imidazol-1-yl)propan-1-one
- 1-(1H-Imidazol-1-yl)butan-1-one
Uniqueness
2-Ethyl-1-(1H-imidazol-1-yl)hexan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the hexanone moiety enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .
Properties
CAS No. |
62615-83-2 |
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Molecular Formula |
C11H18N2O |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-ethyl-1-imidazol-1-ylhexan-1-one |
InChI |
InChI=1S/C11H18N2O/c1-3-5-6-10(4-2)11(14)13-8-7-12-9-13/h7-10H,3-6H2,1-2H3 |
InChI Key |
CZTMYMZFTBERHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)N1C=CN=C1 |
Origin of Product |
United States |
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